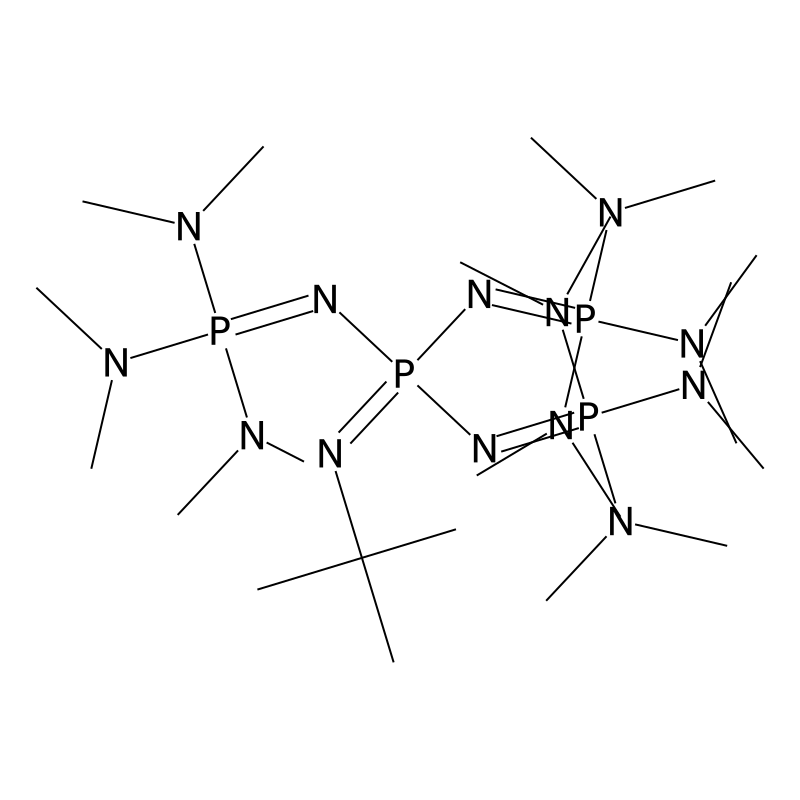

tert-Buty-P4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

tert-Butyl-P4 (t-Bu-P4) is an uncharged, metal-free, sterically hindered phosphazene superbase characterized by extreme Brønsted basicity and exceptionally low nucleophilicity [1]. Commercially supplied as a stable solution in non-polar solvents such as hexane, it is primarily procured for demanding deprotonation workflows, metal-free anionic ring-opening polymerizations, and base-catalyzed cyclizations where traditional alkali metal bases or standard organic amines fail [1]. Its ability to generate highly reactive, 'naked' anions without ion-pairing effects or metal contamination makes it a critical reagent for synthesizing high-purity electronic-grade polymers and conducting late-stage functionalization of sensitive pharmaceutical intermediates [2].

Substituting tert-Butyl-P4 with common organic bases like DBU or organometallics like n-Butyllithium (n-BuLi) routinely leads to process failures in advanced syntheses. DBU lacks the thermodynamic basicity required to deprotonate weakly acidic carbon or nitrogen centers, falling short by approximately 18 orders of magnitude in acetonitrile [1]. Conversely, while n-BuLi and Lithium diisopropylamide (LDA) offer high basicity, their strong nucleophilicity and metal-coordinating nature trigger unwanted side reactions such as aldol condensations, nucleophilic additions, and intractable metal residues[1]. For applications requiring strict metal-free conditions, such as biomedical poly(ethylene oxide) synthesis, the use of alkali metal bases is fundamentally incompatible, mandating the use of the neutral phosphazene superbase to maintain narrow polydispersity without lithium or potassium contamination [2].

Extreme Brønsted Basicity for Weak Acid Deprotonation

The defining procurement metric for tert-Butyl-P4 is its extraordinary basicity compared to conventional amine bases. In acetonitrile, tert-Butyl-P4 exhibits an extrapolated pKa of 42.1, whereas the industry-standard strong base DBU possesses a pKa of only 24.3 [1]. This quantitative difference of roughly 18 orders of magnitude allows tert-Butyl-P4 to efficiently deprotonate extremely weak carbon acids that remain completely unreactive in the presence of DBU.

| Evidence Dimension | Extrapolated pKa in Acetonitrile |

| Target Compound Data | pKa = 42.1 |

| Comparator Or Baseline | DBU (pKa = 24.3) |

| Quantified Difference | 17.8 orders of magnitude higher basicity |

| Conditions | Acetonitrile solvent, non-aqueous basicity extrapolation |

Enables the quantitative deprotonation of weakly acidic substrates without requiring harsh, moisture-sensitive organometallic reagents.

Elimination of Metal Residues in Anionic Ring-Opening Polymerization

In the synthesis of poly(ethylene oxide) (PEO) for biomedical or electronic applications, metal contamination from initiators like n-BuLi or potassium tert-butoxide is highly detrimental. tert-Butyl-P4, when paired with a protic initiator such as an alcohol, drives metal-free anionic ring-opening polymerization [1]. This system yields well-defined polymers with strict molecular weight control and a very narrow polydispersity index (PDI < 1.1), completely eliminating the need for post-polymerization metal scavenging [2].

| Evidence Dimension | Polymerization Initiator Residue and PDI |

| Target Compound Data | Metal-free polymers with PDI < 1.1 |

| Comparator Or Baseline | n-BuLi or KOtBu (Leaves Li+ or K+ residues requiring extensive purification) |

| Quantified Difference | 100% elimination of alkali metal residues while maintaining PDI < 1.1 |

| Conditions | Ethylene oxide polymerization in THF/toluene |

Crucial for manufacturing electronic-grade solid polymer electrolytes and biomedical hydrogels where metal ions degrade performance or biocompatibility.

Suppression of Nucleophilic Side Reactions and Improved Yields

The extreme steric hindrance of tert-Butyl-P4 drastically reduces its nucleophilicity compared to traditional bases, preventing side reactions such as substitution or aldol condensation [1]. For example, in the dehydrohalogenation of 1-bromooctane to 1-octene, tert-Butyl-P4 achieves an almost quantitative yield of 96% under mild conditions [1]. In contrast, the standard potassium tert-butoxide/18-crown-6 system achieves only a 75% yield due to competing side reactions and inferior basicity profiles[1].

| Evidence Dimension | Reaction Yield for Dehydrohalogenation |

| Target Compound Data | 96% yield of 1-octene |

| Comparator Or Baseline | KOtBu / 18-crown-6 system (75% yield) |

| Quantified Difference | 21% absolute increase in yield |

| Conditions | Dehydrohalogenation of 1-bromooctane under mild conditions |

Maximizes throughput and minimizes purification bottlenecks in the scale-up of sensitive alkene intermediates.

Homogeneous Catalysis in Non-Polar Solvents

Unlike inorganic superbases such as sodium hydride (NaH) or potassium hydroxide, which are heterogeneous and require polar aprotic solvents that are difficult to remove, tert-Butyl-P4 is highly lipophilic[1]. It is fully soluble in non-polar solvents like hexane, toluene, and THF, and is typically procured as a stable 0.8 to 1.0 M solution in hexane [1]. This allows for homogeneous reaction conditions at low temperatures and simplifies downstream solvent recovery [1].

| Evidence Dimension | Solubility in Non-Polar Solvents |

| Target Compound Data | Fully soluble; supplied as 0.8-1.0 M in hexane |

| Comparator Or Baseline | NaH or KOH (Insoluble in hexane/toluene; requires heterogeneous suspension or polar solvents) |

| Quantified Difference | Transition from heterogeneous suspension to fully homogeneous solution |

| Conditions | Standard industrial solvent systems (hexane, toluene, THF) |

Enables reproducible, homogeneous reaction kinetics and significantly reduces the energy costs associated with high-boiling solvent removal.

Synthesis of Metal-Free Solid Polymer Electrolytes

Based on its ability to initiate controlled anionic ring-opening polymerization without alkali metals, tert-Butyl-P4 is the premier choice for manufacturing high-purity poly(ethylene oxide) (PEO) and polysiloxanes [1]. These metal-free polymers are critical components in solid-state batteries and electronic materials, where trace lithium or potassium would cause short circuits or degrade electrochemical stability [2].

Late-Stage Functionalization of Complex Pharmaceuticals

Because it provides extreme basicity (pKa ~42.1) without the nucleophilicity of n-BuLi or the Lewis acidity of LDA, tert-Butyl-P4 is ideal for the deprotonation of weakly acidic C-H bonds in advanced pharmaceutical intermediates[1]. It enables clean alkylations, cyclizations, and trifluoromethylations while suppressing unwanted aldol condensations or nucleophilic addition to sensitive carbonyl groups [1].

High-Yield Dehydrohalogenation in Non-Polar Media

For the industrial synthesis of specific alkenes from alkyl halides, tert-Butyl-P4 offers superior yields (e.g., >95%) compared to traditional KOtBu systems [1]. Its high solubility in hexane and toluene allows these reactions to be run homogeneously under mild conditions, streamlining solvent recovery and minimizing the formation of substitution byproducts [1].

XLogP3

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive